molecular formula C42H48N2O10 B12769946 Thalmelatidine CAS No. 31199-55-0

Thalmelatidine

Cat. No.: B12769946
CAS No.: 31199-55-0
M. Wt: 740.8 g/mol
InChI Key: YYZACKWTIGSSRG-VMPREFPWSA-N
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Description

Thalmelatidine is a highly-substituted bisbenzylisoquinoline alkaloid derived from the roots of Thalictrum minus. This compound is part of the aporphine-benzylisoquinoline dimers, which are known for their complex structures and diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalmelatidine involves multiple steps, including the formation of the bisbenzylisoquinoline core. The process typically starts with the isolation of the natural product from Thalictrum minus, followed by purification using column chromatography and recrystallization from methanol .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: Thalmelatidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Thalmelatidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids and their reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of Thalmelatidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Thalmelatidine is unique among bisbenzylisoquinoline alkaloids due to its specific substitution pattern and biological activities. Similar compounds include:

  • Thalictropine
  • Thalictrogamine
  • Thalipine
  • Pennsylvanine
  • Pennsylvanamine

These compounds share structural similarities but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

31199-55-0

Molecular Formula

C42H48N2O10

Molecular Weight

740.8 g/mol

IUPAC Name

(6S)-6-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-4-methoxy-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline

InChI

InChI=1S/C42H48N2O10/c1-43-12-10-24-27(19-35(48-6)40-39(24)52-21-53-40)28(43)15-23-17-31(45-3)33(47-5)20-30(23)54-34-16-22-14-29-36-25(11-13-44(29)2)38(49-7)42(51-9)41(50-8)37(36)26(22)18-32(34)46-4/h16-20,28-29H,10-15,21H2,1-9H3/t28-,29-/m0/s1

InChI Key

YYZACKWTIGSSRG-VMPREFPWSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C8C(=C7CCN6C)OCO8)OC)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C8C(=C7CCN6C)OCO8)OC)OC)OC

Origin of Product

United States

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